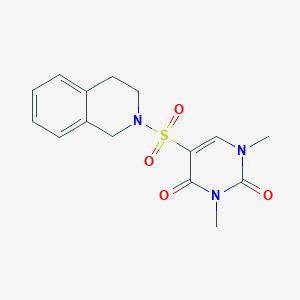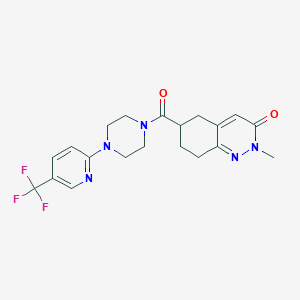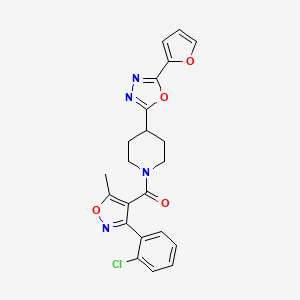
3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole” is a chemical compound that is used in various reactions . It is an active pharmaceutical intermediate .
Synthesis Analysis
The synthesis of “this compound” involves the use of whole cells of newly isolated Trichoderma . The process involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone . The synthesis also involves the use of Grignard reagents derived from XC6H3-3,5-(CF3)2 (X = Br, I) with NaBF4 .
Molecular Structure Analysis
The molecular structure of “this compound” involves a tetrahedral geometry around the central boron atom . The structure also includes four surrounding aryl groups that are aromatic and planar .
Chemical Reactions Analysis
“this compound” is used as a catalyst in the cyclopolymerization of functionalized trienes . It also acts as a precursor to synthesize other tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB)-based reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.5±0.1 g/cm3, a boiling point of 248.1±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .
Scientific Research Applications
Synthesis and Characterization
- Grünebaum et al. (2016) developed efficient synthetic routes for various trifluoromethyl substituted pyrazoles, including 3,5-bis(trifluoromethyl)-1H-pyrazole. These compounds were characterized using multinuclear NMR spectroscopy and their thermal properties were analyzed using differential scanning calorimetry (Grünebaum et al., 2016).
Synthesis in Aqueous Media
- Yao et al. (2007) described the synthesis of 4,4′-arylmethylene-bis(3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5-ol) effectively in aqueous media without a catalyst, highlighting a method with mild conditions and high yields that is environmentally benign (Yao et al., 2007).
Structural Analysis
- Alkorta et al. (1999) determined the X-ray molecular structure of 3,5-bis(trifluoromethyl)pyrazole, revealing its formation into tetramers through N–H···N hydrogen bonds and some proton disorder (Alkorta et al., 1999).
Application in Lithium Ion Batteries
- Von Aspern et al. (2020) synthesized a novel methylated pyrazole derivative, 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole, for high voltage application in lithium ion batteries. They demonstrated significant improvement in cell cycling performance, indicating its potential in battery technology (Von Aspern et al., 2020).
Antimicrobial and Antifungal Activities
- Shah et al. (2018) synthesized novel amino pyrazole derivatives and evaluated their medicinal value. Several compounds showed good activity as antimicrobial agents, highlighting the potential of these derivatives in medicinal chemistry (Shah et al., 2018).
Synthesis of Pyrazolylborates
- Renn et al. (1995) improved the synthesis of 3,5-bis(trifluoromethyl)pyrazole for the high-yield syntheses of tris(pyrazolyl)borates, demonstrating its utility in the preparation of various salts and complexes (Renn et al., 1995).
Catalyst-Free Synthesis in Aqueous Ethanol
- Shabalala et al. (2020) reported an efficient method for bis-3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives under ultrasound irradiation in aqueous ethanol, demonstrating a green protocol with high yields and rapid synthesis (Shabalala et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that the compound is used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
Mode of Action
The mode of action of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole involves its ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This is a key feature of its use as an organocatalyst in organic chemistry .
Biochemical Pathways
It is known that the compound is involved in various organic transformations .
Result of Action
The result of the action of this compound is the promotion of organic transformations . It has been used extensively in this capacity, particularly in the development of H-bond catalysts .
Biochemical Analysis
Biochemical Properties
3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole is known to interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical and cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . This also includes effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and depend on various factors . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N2/c12-10(13,14)7-3-6(9-1-2-18-19-9)4-8(5-7)11(15,16)17/h1-5H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBJMDVPHVEWNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Chlorobenzoyl)-6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2372844.png)
![2-[(Dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione](/img/structure/B2372845.png)

![2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2372851.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2372855.png)
![2,4-Dimethyl 3-{2-[4-(diphenylmethyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B2372856.png)




![Ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2372865.png)

